molecular formula C15H24N2O B13230432 (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol

Cat. No.: B13230432
M. Wt: 248.36 g/mol
InChI Key: AXYRXJBSPHFIPA-UHFFFAOYSA-N
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Description

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol is a complex organic compound with a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol . This compound features a cyclobutyl ring, an amino group, and a dimethylamino-substituted phenyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the dimethylamino-substituted phenyl group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as enzyme inhibition or receptor agonism/antagonism .

Comparison with Similar Compounds

Similar Compounds

    (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopropyl)methanol: Contains a cyclopropyl ring instead of a cyclobutyl ring.

    (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol: Features a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

[1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclobutyl]methanol

InChI

InChI=1S/C15H24N2O/c1-17(2)13-6-4-12(5-7-13)14(10-16)15(11-18)8-3-9-15/h4-7,14,18H,3,8-11,16H2,1-2H3

InChI Key

AXYRXJBSPHFIPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCC2)CO

Origin of Product

United States

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